molecular formula C14H6Cl3NO2 B2594657 6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 301194-54-7

6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B2594657
CAS RN: 301194-54-7
M. Wt: 326.56
InChI Key: OWLYKMMLRYZRIH-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (DCB) is a synthetic compound that has been studied extensively for its potential applications in scientific research. DCB is a benzoxazinone derivative, a class of compounds that have been investigated for their potential in various areas such as drug discovery, biochemistry, and physiological effects.

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers have synthesized platinum(II) complexes with ligands specific for the Translocator Protein (TSPO) , including derivatives of oxaliplatin. One such Pt(IV) complex, cis, trans, cis - [Pt (ethanedioato)Cl {2- (2- (4- (6,8-dichloro-3- (2- (dipropylamino)-2-oxoethyl)imidazo [1,2-a]pyridin-2-yl)phenoxy)acetate)-ethanolato} (1R,2R-DACH)] , showed promising activity against human MCF7 breast carcinoma, U87 glioblastoma, and LoVo colon adenocarcinoma cell lines. Although less active than oxaliplatin, it demonstrated potential for receptor-mediated drug targeting in TSPO-overexpressing tumors, particularly colorectal cancer .

Cellular Uptake Enhancement

In LoVo cancer cells, this compound exhibited approximately twice the cellular uptake compared to oxaliplatin after 24 hours of treatment. This enhanced uptake suggests its potential for targeted drug delivery .

TSPO Affinity

The compound displayed an affinity for TSPO with an IC50 value of 18.64 nM . This interaction could be leveraged for selective drug delivery to tissues expressing high levels of TSPO .

Cell Cycle Perturbation

Researchers investigated its impact on cell cycle progression. While it did not exhibit a synergistic proapoptotic effect due to the presence of the TSPO ligand, it still holds promise for targeted therapy .

Colorectal Cancer Targeting

In colorectal cancer cells, the compound showed an IC50 value of 2.31 μM after 72 hours of treatment. This highlights its potential as a therapeutic option for colorectal cancer patients .

Chemical Properties

The compound’s chemical properties include a molecular formula of C15H7Cl3O2 and a molecular weight of 325.57 g/mol .

properties

IUPAC Name

6,8-dichloro-2-(2-chlorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2/c15-7-5-9-12(11(17)6-7)18-13(20-14(9)19)8-3-1-2-4-10(8)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLYKMMLRYZRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

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